N-Phenyl-1H-benzimidazole-1-carboxamide
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Overview
Description
N-Phenyl-1H-benzo[d]imidazole-1-carboxamide is a heterocyclic compound that features a benzimidazole core structure with a phenyl group attached to the nitrogen atom and a carboxamide group at the 1-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-Phenyl-1H-benzo[d]imidazole-1-carboxamide involves the cyclization of N-phenylbenzimidamides with iodobenzenes or bromobenzenes. This process typically employs a palladium-catalyzed N-arylation followed by a copper-catalyzed C–H functionalization and C–N bond formation . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for N-Phenyl-1H-benzo[d]imidazole-1-carboxamide often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-1H-benzo[d]imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amines, and substituted benzimidazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Phenyl-1H-benzo[d]imidazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It has potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-Phenyl-1H-benzo[d]imidazole-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit protein kinase R (PKR), leading to anti-apoptotic effects . The compound’s ability to increase intracellular reactive oxygen species (ROS) levels and decrease mitochondrial membrane potential contributes to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenyl-1H-benzo[d]imidazole: Similar in structure but with two phenyl groups attached.
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substituted formimidoyl: Another benzimidazole derivative with different substituents.
Uniqueness
N-Phenyl-1H-benzo[d]imidazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
2288-16-6 |
---|---|
Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
N-phenylbenzimidazole-1-carboxamide |
InChI |
InChI=1S/C14H11N3O/c18-14(16-11-6-2-1-3-7-11)17-10-15-12-8-4-5-9-13(12)17/h1-10H,(H,16,18) |
InChI Key |
APKKAHUAOVXXMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
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